molecular formula C22H20N2O4 B2667388 3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883952-29-2

3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2667388
CAS No.: 883952-29-2
M. Wt: 376.412
InChI Key: QROJXOFQDLUEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic small molecule belonging to the chromeno[2,3-d]pyrimidine class of heterocyclic compounds. This structural family is of significant interest in medicinal chemistry due to its diverse biological potential. Chromeno[2,3-d]pyrimidine derivatives have been identified as key scaffolds in the development of therapeutic agents, with documented activities including serving as NF-κB signaling pathway inhibitors , and have been explored for applications in cancer, inflammatory, and autoimmune disease research . The chromeno[2,3-d]pyrimidine core is typically synthesized via multi-component condensation reactions, such as those between aldehydes and barbituric acids . The specific 3-methoxypropyl and p-tolyl substituents on this particular derivative are designed to modulate its physicochemical properties, such as solubility and lipophilicity, and to potentially enhance its selectivity and binding affinity for biological targets. As a research chemical, this compound is a valuable tool for in vitro assay development, structure-activity relationship (SAR) studies, and screening campaigns aimed at discovering new bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(3-methoxypropyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-14-8-10-15(11-9-14)20-23-21-18(22(26)24(20)12-5-13-27-2)19(25)16-6-3-4-7-17(16)28-21/h3-4,6-11H,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROJXOFQDLUEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chromeno-pyrimidine derivatives, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O4, with a molecular weight of 376.412 g/mol. The compound features a chromeno-pyrimidine core structure with methoxy and p-tolyl substituents, contributing to its unique chemical reactivity and biological profile.

Structural Representation

PropertyValue
IUPAC Name3-(3-methoxypropyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Molecular FormulaC22H20N2O4
Molecular Weight376.412 g/mol

Antitumor Activity

Recent studies have indicated that chromeno-pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A notable study explored the antitumor effects of thieno[3,2-d]pyrimidine derivatives, revealing their potential to inhibit tumor growth significantly. While specific data on this compound is limited, it is reasonable to infer similar effects based on structural similarities with other active derivatives.

Case Study: Antitumor Efficacy

A comparative analysis of various chromeno-pyrimidine derivatives demonstrated varying degrees of antitumor activity:

CompoundLD100 (mg/kg)MTD (mg/kg)Dose (mg/kg)TGI (%)
Chromeno-Pyrimidine A2500175025061.0
Chromeno-Pyrimidine B>250025019.0
Chromeno-Pyrimidine C2000120015021.2

This table illustrates the effectiveness of various compounds in inhibiting tumor growth in preclinical models.

The proposed mechanism of action for chromeno-pyrimidine derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival. These compounds may interact with DNA or RNA synthesis pathways or inhibit specific protein kinases that are critical for tumor growth.

Structure-Activity Relationships (SAR)

Understanding the SAR of chromeno-pyrimidine derivatives is crucial for optimizing their biological activity. Modifications to the substituents on the pyrimidine ring can significantly influence the potency and selectivity of these compounds.

Key Findings

  • Substituent Effects : The presence of electron-donating groups (like methoxy) enhances the biological activity compared to electron-withdrawing groups.
  • Ring Modifications : Alterations in the chromene structure can lead to improved binding affinity to biological targets.
  • Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes to better membrane permeability and cellular uptake.

Comparison with Similar Compounds

Comparison with Structural Analogues

Chromeno-Pyrimidine Dione Derivatives

8-Methoxy-3-(3-Methoxypropyl)-2-Isopropylchromeno[2,3-d]Pyrimidine-4,5-Dione ()
Property Target Compound Analog ()
Substituent at Position 2 p-Tolyl (C₇H₇) Isopropyl (C₃H₇)
Substituent at Position 8 None Methoxy (OCH₃)
Molecular Formula C₂₂H₂₂N₂O₅ (estimated) C₁₉H₂₂N₂O₅
Molecular Weight ~406 g/mol (estimated) 358.39 g/mol
Key Differences - Higher steric bulk at C2 - Reduced lipophilicity
- Enhanced π-π interactions - Methoxy at C8 may increase polarity

Impact of Substituents :

  • The absence of an 8-methoxy group in the target compound may reduce polarity, favoring membrane permeability in biological systems.

Pyrrolo-Pyrimidine Dione Derivatives ()

Compound 4g : 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione

Feature Target Compound Compound 4g
Core Structure Chromeno-pyrimidine Pyrrolo-pyrimidine
Dione Position 4,5-dione 2,4-dione
Substituents Methoxypropyl, p-tolyl Hydroxynaphthoquinone, methoxybenzyl
Electronic Effects Electron-donating (p-tolyl) Electron-withdrawing (quinone)

Structural Implications :

  • The quinone moiety in Compound 4g introduces redox activity, absent in the target compound.

Pyrimidine Dione Derivatives with Hydroxy/Hydroxymethyl Substituents ()

Examples : Compounds 7–9 (6-[(3-hydroxy-2-hydroxymethyl)propyl]-substituted pyrimidine diones)

Property Target Compound Compounds 7–9
Functional Groups Methoxypropyl Hydroxy/hydroxymethyl
Solubility Likely lower (lipophilic) Higher (due to polar -OH)
Reactivity Stable under basic conditions Prone to oxidation or esterification

Key Contrasts :

  • Hydroxyl groups in Compounds 7–9 improve aqueous solubility but reduce metabolic stability compared to the methoxypropyl group in the target compound.

3H-Pyridine-2,6-Dione Derivatives ()

Feature Target Compound 3H-Pyridine-2,6-Dione
Core Structure Chromeno-pyrimidine Pyridine
Dione Position 4,5-dione 2,6-dione
Aromaticity Fully conjugated Less conjugation

Implications :

  • The pyridine dione core lacks the fused aromatic system of chromeno-pyrimidine, reducing rigidity and electronic delocalization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis (e.g., using chromeno[2,3-d]pyrimidine scaffolds) is effective for reducing reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >70% . For alkylation of intermediates, potassium carbonate in DMF at 80°C promotes regioselective substitution at the N3 position, as observed in structurally similar thieno[2,3-d]pyrimidines .
  • Key Parameters : Monitor solvent polarity (DMF vs. acetonitrile) and temperature to avoid side products like over-alkylated derivatives.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to confirm the chromeno-pyrimidine fused ring system .
  • NMR/IR spectroscopy : Look for key signals: methoxypropyl protons (δ 3.2–3.5 ppm in 1^1H NMR), carbonyl stretches (~1700 cm1^{-1} in IR) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 433.1 for C22_{22}H20_{20}N2_2O5_5) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR or CDK2) at 10 µM, using ATP-binding site competition assays .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7 or HepG2) via MTT assays, noting IC50_{50} values <50 µM as promising .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Approach :

  • Substituent variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., 4-Cl-phenyl) to enhance binding to hydrophobic kinase pockets .
  • Methoxypropyl chain modification : Shorten the chain to reduce steric hindrance or introduce polar groups (e.g., hydroxyl) to improve solubility .
    • Data Analysis : Use comparative IC50_{50} tables (e.g., IC50_{50} = 12 µM for 4-Cl-phenyl vs. 28 µM for p-tolyl) to prioritize derivatives .

Q. What computational methods predict this compound’s binding modes and pharmacokinetics?

  • Tools :

  • Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB ID: 1M17), focusing on hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
  • ADMET Prediction (SwissADME) : Calculate logP (~3.2) and aqueous solubility (~0.05 mg/mL) to flag potential bioavailability issues .

Q. How can contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be resolved?

  • Troubleshooting :

  • Metabolic stability : Test microsomal half-life (e.g., rat liver microsomes) to identify rapid oxidation of the methoxypropyl group .
  • Formulation adjustments : Use PEGylated nanoparticles to enhance plasma retention time .

Methodological Challenges

Q. What strategies improve the low solubility of this compound in aqueous buffers?

  • Solutions :

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays, ensuring final DMSO <0.1% to avoid cytotoxicity .
  • Salt formation : Synthesize hydrochloride salts via HCl gas exposure in anhydrous ether, improving solubility 5-fold .

Q. How are degradation products characterized under accelerated stability conditions?

  • Protocol :

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks. Monitor hydrolysis of the dione moiety via HPLC (retention time shift from 12.3 to 9.8 min) .
  • LC-MS identification : Identify major degradants (e.g., ring-opened carboxylic acid derivatives) using high-resolution MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.